molecular formula C9H13NO B3394951 2-ethyl-3-methoxyBenzenamine CAS No. 114274-16-7

2-ethyl-3-methoxyBenzenamine

Cat. No. B3394951
CAS RN: 114274-16-7
M. Wt: 151.21 g/mol
InChI Key: CPOCGYDOJFYGJQ-UHFFFAOYSA-N
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Description

2-Ethyl-3-methoxybenzenamine is a chemical compound with the molecular formula C9H13NO . It is a derivative of benzenamine, which is also known as aniline .


Synthesis Analysis

The synthesis of 2-ethyl-3-methoxybenzenamine could potentially involve nucleophilic aromatic substitution reactions . These reactions typically involve the replacement of a substituent in an aromatic ring by a nucleophile. The exact synthesis process would depend on the starting materials and the specific conditions under which the reaction is carried out .


Molecular Structure Analysis

The molecular structure of 2-ethyl-3-methoxybenzenamine can be determined using various spectroscopic techniques. The InChI string for this compound is InChI=1S/C9H13NO/c1-3-8-6-4-5-7(10)9(8)11-2/h4-6H,3,10H2,1-2H3 . This indicates that the compound has 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving 2-ethyl-3-methoxybenzenamine could be influenced by various factors such as the presence of other reactants, the temperature, and the pH of the solution. The exact reactions that this compound can undergo would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with 2-ethyl-3-methoxybenzenamine would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed when working with this compound to minimize risks .

Future Directions

The future directions for research on 2-ethyl-3-methoxybenzenamine could include studying its potential applications in various fields such as medicine, materials science, and industrial manufacturing. Further studies could also explore its physical and chemical properties in more detail .

properties

IUPAC Name

2-ethyl-3-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-7-8(10)5-4-6-9(7)11-2/h4-6H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOCGYDOJFYGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556031
Record name 2-Ethyl-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114274-16-7
Record name 2-Ethyl-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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